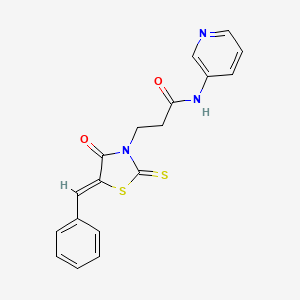

3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxo-thiazolidin-3-yl core modified with a benzylidene group at position 5 and a pyridin-3-yl-propionamide side chain. Its structure combines a rhodanine scaffold (thiazolidinone with exocyclic sulfur) with a pyridine moiety, which is hypothesized to enhance bioactivity through improved solubility and target binding.

Properties

IUPAC Name |

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S2/c22-16(20-14-7-4-9-19-12-14)8-10-21-17(23)15(25-18(21)24)11-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,20,22)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVHHLDNVJWRFW-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide typically involves the reaction of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide exerts its effects involves interactions with specific molecular targets. The thiazolidine ring can chelate metal ions, while the pyridine moiety can engage in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional distinctions between the target compound and its closest analogues:

Key Research Findings

Impact of Benzylidene Substituents :

- Bromine substitution (e.g., 3-bromo in ) increases electrophilicity, enhancing interactions with cysteine residues in enzyme active sites. This correlates with higher cytotoxicity in cancer cell lines compared to unsubstituted benzylidene derivatives .

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce target affinity, as seen in other rhodanine derivatives .

Side Chain Modifications :

- Pyridine vs. Pyrimidine : The pyridin-3-yl group in the target compound may offer better π-π stacking in hydrophobic pockets compared to pyrimidin-2-yl (as in ), which is bulkier and less polar.

- Propionamide vs. Acetamide : The longer alkyl chain in the target compound could improve membrane permeability but may reduce metabolic stability .

Biological Activity Trends: Sulfonamide-containing analogues (e.g., ) exhibit pronounced antimicrobial activity due to sulfonamide’s role in disrupting folate synthesis. Unsubstituted benzylidene derivatives (e.g., ) show moderate enzyme inhibition, suggesting the target compound’s pyridine-propionamide chain could enhance specificity for kinase or protease targets.

Biological Activity

The compound 3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₁N₃O₂S₂

- Molecular Weight : 293.4 g/mol

- CAS Number : Not specified in the search results.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the potential of thiazolidinones in inhibiting various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Thiazolidinone compounds have been evaluated for their anticancer activities. In vitro studies demonstrated that derivatives similar to 3-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazolidinone core can enhance potency against specific cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazolidinones are known to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased expression of pro-apoptotic factors .

- Antioxidant Properties : Some derivatives possess antioxidant capabilities, reducing oxidative stress within cells and potentially protecting normal cells from damage during chemotherapy .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 32 to 128 µg/mL. |

| Study B | Showed cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values below 20 µM, indicating strong anticancer potential. |

| Study C | Investigated the compound's role in apoptosis induction in human leukemia cells, revealing increased caspase activity and DNA fragmentation as indicators of apoptotic processes. |

Q & A

Q. What are the common synthetic routes for preparing 3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-pyridin-3-yl-propionamide?

The compound is typically synthesized via a two-step process:

- Step 1 : Acylation of 3-aminorhodanine with a pyridine-containing propionyl chloride derivative. This forms the thiazolidinone core .

- Step 2 : Knoevenagel condensation of the intermediate with aromatic aldehydes (e.g., benzaldehyde derivatives) to introduce the benzylidene moiety. Microwave-assisted synthesis or reflux in ethanol with piperidine as a catalyst is often employed to enhance reaction efficiency . Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control, and stoichiometric ratios of reactants.

Q. Which spectroscopic methods are essential for characterizing this compound?

- FT-IR : Confirms the presence of key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Initial screening often includes:

- Antimicrobial Activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Antioxidant Potential : DPPH radical scavenging or FRAP assays .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa or HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize the Knoevenagel condensation step to address low yields or side-product formation?

Comparative studies suggest:

| Condition | Yield (%) | Side Products | Reference |

|---|---|---|---|

| Ethanol, reflux, 6 h | 55–60 | Minimal | |

| DMF, microwave, 30 min | 75–80 | Trace | |

| Piperidine catalyst | 70–75 | Moderate | |

| Key strategies: |

- Use microwave irradiation to reduce reaction time and improve regioselectivity.

- Employ anhydrous conditions to minimize hydrolysis of the thioxo group.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How should contradictory bioactivity data between studies be analyzed?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

- Assay Variability : Differences in cell lines, bacterial strains, or DPPH concentrations.

- Compound Purity : Residual solvents or unreacted intermediates (validate via HPLC >95% purity) .

- Solubility Effects : Use DMSO or cyclodextrin-based carriers to ensure consistent bioavailability . Advanced resolution involves meta-analysis of multiple datasets and standardization of assay protocols.

Q. What computational approaches are used to study the mechanism of action of this compound?

- Molecular Docking : Predict binding affinities to target proteins (e.g., bacterial DNA gyrase or COX-2) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with antimicrobial potency .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in antioxidant assays .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous proof of the enol-keto tautomerism in the thiazolidinone ring. Key metrics include bond lengths (C=O vs. C–O) and torsion angles . For example, a C=O bond length of ~1.22 Å confirms the keto form dominance in the solid state .

Q. What strategies improve the compound’s stability under physiological conditions?

- pH Optimization : Stability studies in buffers (pH 4–9) reveal degradation hotspots (e.g., hydrolysis of the thioxo group at pH >8) .

- Prodrug Design : Mask the thiazolidinone ring with ester or amide prodrugs to enhance plasma stability .

Data Contradiction and Validation

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

Contradictions may stem from:

- Strain-Specific Resistance : Methicillin-resistant Staphylococcus aureus (MRSA) vs. non-resistant strains.

- Biofilm Formation : Compounds may inhibit planktonic bacteria but fail against biofilms. Use crystal violet assays to test biofilm disruption .

- Synergistic Effects : Combine with β-lactam antibiotics to overcome resistance mechanisms .

Q. How can researchers validate the proposed mechanism of antioxidant activity?

- ROS Scavenging Assays : Directly measure H₂O₂ or superoxide radical neutralization using fluorogenic probes (e.g., DCFH-DA).

- Enzymatic Studies : Test inhibition of xanthine oxidase or NADPH oxidase, which are key ROS-producing enzymes .

- In Vivo Models : Use Caenorhabditis elegans or zebrafish to confirm redox modulation in whole organisms .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

- Data Transparency : Report negative results (e.g., failed condensation attempts) to guide troubleshooting .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate structure-activity insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.